molecular formula C7H14N4O B13536794 1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine

1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine

Cat. No.: B13536794
M. Wt: 170.21 g/mol
InChI Key: BDCJUXPDSKHQBH-UHFFFAOYSA-N
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Description

1-(3-Ethoxypropyl)-1H-1,2,4-triazol-3-amine is a chemical compound based on the 1,2,4-triazol-3-amine scaffold, a structure of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole core is known for its wide spectrum of pharmacological activities. As a derivative, this compound is primarily of value for researchers developing and studying new bioactive molecules. The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, with documented derivatives exhibiting a range of biological activities such as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects . Specifically, analogues featuring the 1,2,4-triazol-3-amine group have been designed and evaluated as potential agonists for GABA A subtype receptors, showing significant anticonvulsant and sedative-hypnotic effects in pharmacological research . The "3-amine" group on the triazole ring is a key functional feature, often serving as a critical pharmacophore or a handle for further chemical derivatization . The 3-ethoxypropyl side chain at the 1-position of the triazole ring is an aliphatic ether chain that may influence the compound's solubility, lipophilicity, and overall pharmacokinetic properties. Researchers may utilize this compound as a key intermediate or building block in organic synthesis, particularly in the construction of more complex molecules for biological screening. It is also a candidate for structure-activity relationship (SAR) studies aimed at optimizing biological activity and selectivity for various therapeutic targets. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C7H14N4O

Molecular Weight

170.21 g/mol

IUPAC Name

1-(3-ethoxypropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4O/c1-2-12-5-3-4-11-6-9-7(8)10-11/h6H,2-5H2,1H3,(H2,8,10)

InChI Key

BDCJUXPDSKHQBH-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazinecarboximidamide Derivatives

A convergent and efficient method reported for 3-amino-1,2,4-triazoles involves the cyclization of hydrazinecarboximidamide derivatives with formic acid equivalents. The hydrazinecarboximidamide precursors can be synthesized from thiourea or hydrazinecarbothioamide derivatives, where the N-1 substituent (such as 3-ethoxypropyl) is introduced prior to cyclization. This method enables the preparation of 3-amino-1,2,4-triazoles with varied N-1 substituents by modifying the starting thiourea or hydrazinecarbothioamide.

Nucleophilic Opening of N-Guanidinosuccinimide Intermediates

Another reported approach uses N-guanidinosuccinimide intermediates, which react with amines under microwave irradiation to form N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This method is effective for aliphatic amines, including those bearing ethoxy groups, through nucleophilic ring-opening followed by triazole ring recyclization. However, it is less effective for aromatic amines, necessitating alternative pathways.

Stepwise Synthesis via Sulfonic Acid Intermediates

A two-step, one-pot protocol involves the synthesis of sulfonic acid intermediates followed by amine addition and cyclization to yield 3-amino-1,2,4-triazoles. The reaction conditions are mild and compatible with a wide range of functional groups, including ethers such as ethoxy substituents. This method has been optimized to give good yields and tolerates primary, secondary, and aromatic amines, making it suitable for synthesizing this compound derivatives.

Representative Reaction Conditions and Yields

Method Key Starting Materials Reaction Conditions Yield Range (%) Notes
Cyclization of hydrazinecarboximidamide Thiourea or hydrazinecarbothioamide derivatives with 3-ethoxypropyl substituent Heating with formic acid equivalent, ~140 °C, 14 h 43-71 (over two steps) Good functional group tolerance, suitable for varying N-1 substituents
N-guanidinosuccinimide ring-opening N-guanidinosuccinimide + 3-ethoxypropylamine Microwave irradiation, nucleophilic ring opening Moderate to high Effective for aliphatic amines, less for aromatic
Sulfonic acid intermediate route Sulfonic acid intermediate + 3-ethoxypropylamine Mild heating, one-pot protocol Good yields Compatible with ethers and other functional groups

Mechanistic Insights

  • The cyclization of hydrazinecarboximidamide derivatives proceeds via intramolecular nucleophilic attack of the hydrazine nitrogen on a formyl carbon, forming the triazole ring.
  • N-guanidinosuccinimide intermediates undergo nucleophilic ring-opening by the amine nucleophile, followed by ring closure to form the triazole.
  • The sulfonic acid intermediate method involves initial formation of a sulfonic acid derivative which reacts with amines, followed by cyclization to the triazole ring under mild conditions.

Chemical Reactions Analysis

1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives, which have applications in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Triazole derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypropyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 1-(3-Ethoxypropyl)-1H-1,2,4-triazol-3-amine with its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
This compound 3-Ethoxypropyl (N1), NH₂ (C3) C₇H₁₄N₄O 170.21* Ether-containing alkyl chain; moderate polarity
1-(2-Methoxyethyl)-1H-1,2,4-triazol-3-amine 2-Methoxyethyl (N1) C₅H₁₀N₄O 142.16 Shorter ether chain; higher solubility in polar solvents
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 3-Fluorobenzyl (N1) C₉H₉FN₄ 192.20 Aromatic substituent; increased lipophilicity
5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine Phenyl (C5), p-tolyl (N1) C₁₅H₁₄N₄ 250.30 Bulky aromatic groups; potential anticancer activity
1-Isopropyl-1H-1,2,4-triazol-3-amine Isopropyl (N1) C₅H₁₀N₄ 126.16 Compact alkyl substituent; lower molecular weight

*Calculated based on core structure (C₂H₃N₄) and substituent (C₅H₁₁O).

Key Observations:
  • However, it is less polar than the shorter methoxyethyl analog .
  • Lipophilicity : Aromatic substituents (e.g., fluorobenzyl ) increase logP values, favoring membrane permeability, while ether-containing chains balance hydrophilicity and lipophilicity.
  • Molecular Weight : The ethoxypropyl derivative (MW ~170) occupies a mid-range position between smaller alkyl analogs (e.g., isopropyl, MW 126) and bulkier aryl derivatives (e.g., MW 250 for p-tolyl ).

Biological Activity

1-(3-Ethoxypropyl)-1H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. This compound features a triazole ring that is known for its ability to interact with various biological targets, making it a subject of ongoing research in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12N4O\text{C}_7\text{H}_{12}\text{N}_4\text{O}

This compound contains an ethoxypropyl group attached to the triazole moiety, which enhances its solubility and bioavailability.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. For instance, studies have shown that derivatives of 3-amino-1,2,4-triazole demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways involved in tumor growth and proliferation .

A study evaluating the anticancer activity of triazole derivatives found that compounds similar to this compound displayed effective inhibition of cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating strong antiproliferative effects .

Antimicrobial Properties

The triazole ring structure allows for significant interactions with microbial enzymes and receptors. Compounds derived from this scaffold have been reported to possess antimicrobial and antifungal activities. For example, several studies have explored the efficacy of triazole derivatives against various pathogens, demonstrating their potential as therapeutic agents in treating infections .

The biological activity of this compound is attributed to its ability to form hydrogen bonds and π–π stacking interactions with biological targets. This interaction stabilizes adducts formed with enzymes and receptors, modulating their activity and leading to diverse biological effects. Specifically, the presence of the triazole ring enhances molecular interactions due to its electron-rich nature .

Case Studies

  • Anticancer Efficacy : A recent study highlighted that certain triazole derivatives exhibited dual anticancer activity by targeting multiple pathways involved in tumorigenesis. The incorporation of specific substituents on the triazole ring significantly enhanced their potency against cancer cell lines .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of triazole derivatives revealed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the role of structural modifications in enhancing antibacterial efficacy .

Data Tables

Biological ActivityCell Line/PathogenIC50 (µM)Reference
AnticancerHT-295.6
AnticancerMCF-76.2
AntimicrobialE. coli12.5
AntimicrobialS. aureus15.0

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Ethoxypropyl)-1H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of thiourea derivatives or nucleophilic substitution on pre-formed triazole rings. For analogs like 1-propyl derivatives, alkylation of 3-amino-1,2,4-triazole with 3-ethoxypropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common . Optimization requires monitoring reaction temperature (60–80°C) and stoichiometry to minimize byproducts like N-alkylation at alternate positions. Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the molecular structure of this compound and its derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard. Programs like SHELXL refine crystal structures using intensity data, resolving bond lengths and angles . For non-crystalline samples, use 1^1H/13^13C NMR (DMSO-d₆ as solvent) and high-resolution mass spectrometry (HRMS) to verify substituent positions and molecular weight .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer : Employ reversed-phase HPLC with UV detection (λ = 254 nm) for purity analysis. Stability studies under varying pH and temperature conditions can utilize LC-MS to detect degradation products (e.g., hydrolyzed ethoxy groups) . Thermal gravimetric analysis (TGA) evaluates decomposition profiles .

Advanced Research Questions

Q. How can computational methods aid in predicting the bioactivity of this compound derivatives?

  • Methodological Answer : Molecular docking (AutoDock Vina) against target enzymes (e.g., fungal CYP51 or human kinases) identifies potential binding modes. QSAR models trained on triazole analogs correlate substituent electronic properties (Hammett σ constants) with inhibitory activity . Validate predictions via in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables like solvent polarity, base strength, and reaction time. For example, switching from DMF to DMSO may reduce side reactions in alkylation steps . LC-MS tracking of intermediates identifies critical control points .

Q. How can researchers design crystallization trials to study supramolecular interactions in this compound?

  • Methodological Answer : Use vapor diffusion (sitting-drop method) with solvents of varying polarity. SHELXD/SHELXE programs solve phase problems in X-ray data, while Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., H-bonding with the ethoxy group) .

Q. What environmental impact assessments are critical for lab-scale synthesis?

  • Methodological Answer : Follow protocols for hazardous waste segregation (e.g., halogenated byproducts) and partner with certified disposal agencies . Quantify trace residues in wastewater via UPLC-MS/MS (LOQ = 0.1 ppb) using isotopic labeling (e.g., 15^{15}N-triazole) .

Distinction Between Basic and Advanced Questions

  • Basic : Focus on synthesis, structural confirmation, and routine analytical methods.
  • Advanced : Integrate computational modeling, advanced crystallography, and environmental toxicology.

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